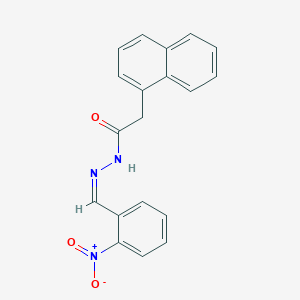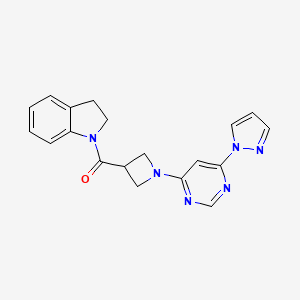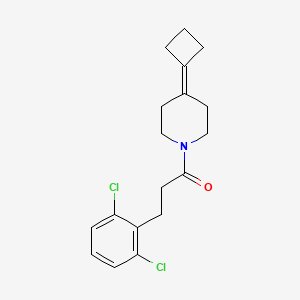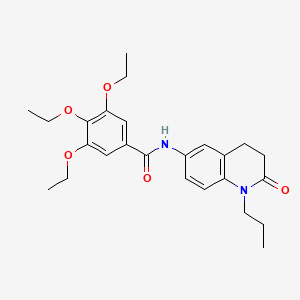
(Z)-2-(naphthalen-1-yl)-N'-(2-nitrobenzylidene)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(Z)-2-(naphthalen-1-yl)-N'-(2-nitrobenzylidene)acetohydrazide" is a hydrazide derivative that has been the subject of various studies due to its potential biological activities. Although the provided papers do not directly discuss this exact compound, they do explore similar naphthalene-based hydrazide compounds and their metal complexes, which can provide insights into the chemical behavior and properties of the compound .
Synthesis Analysis
The synthesis of related naphthalene-based hydrazide compounds involves the reaction of naphthalene derivatives with various other chemical entities to form ligands, which are then used to prepare metal complexes. For instance, the synthesis of a Mn(II) complex with a ligand similar to the compound of interest was achieved by reacting Bis[(E)-N-(3-nitrobenzylidene) isonicotinohydrazide] with Mn(NO3)2 in hexane and diethyl ether . This suggests that the synthesis of the compound would likely involve a similar approach, combining the appropriate naphthalene derivative with a nitrobenzylidene component under suitable conditions.
Molecular Structure Analysis
The molecular structure of naphthalene-based hydrazide compounds is characterized by spectroscopic methods such as FT-IR, UV-visible, 1H NMR, and ESR spectroscopy. For example, the ligand and its metal complexes in one study were characterized by these methods, revealing details about the bonding and geometry of the molecules . Density functional theory (DFT) calculations are also employed to confirm the geometry of the ligand and the investigated complexes, as seen in the study of Cu(II) and Zn(II) complexes . These analyses would be relevant for understanding the molecular structure of "(Z)-2-(naphthalen-1-yl)-N'-(2-nitrobenzylidene)acetohydrazide".
Chemical Reactions Analysis
The chemical reactivity of naphthalene-based hydrazide compounds is often studied in the context of their ability to form complexes with various metals. The ligands can act in a bidentate or tetradentate fashion, coordinating to metal ions through azomethine nitrogens and phenolic oxygen atoms . The formation of these complexes can significantly alter the chemical properties and reactivity of the ligand, which is an important consideration in the analysis of the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene-based hydrazide compounds and their metal complexes include solubility, thermal stability, and magnetic properties. Thermal analyses such as DTA and TGA are used to study the thermal degradation of the complexes . The magnetic susceptibility measurements can indicate the geometry of the complexes, which is often octahedral except for certain metal complexes . These properties are crucial for understanding the behavior of the compound under different conditions and for potential applications in biological systems.
Relevant Case Studies
The biological activities of naphthalene-based hydrazide compounds have been explored in various studies. For instance, Cu(II) and Zn(II) complexes derived from a similar ligand were tested for anti-inflammatory and analgesic activity in a rat model, showing significant effects . Another study reported the anti-cancer activity of a Mn(II) complex against human leukemia and lymphoma cells . These case studies highlight the potential therapeutic applications of such compounds, which may also extend to the compound "(Z)-2-(naphthalen-1-yl)-N'-(2-nitrobenzylidene)acetohydrazide".
科学的研究の応用
Fluorescent Chemodosimeters and Logic Gate Behavior
- A Schiff base system bearing two naphthalene groups demonstrated high selectivity and sensitivity for detecting Zn(2+) ion over other metal ions. This compound was also used to construct an AND logic gate at the molecular level, using Zn(2+) and triethylamine as chemical inputs and the fluorescence intensity signal as output (Azadbakht & Keypour, 2012).
Anticancer Applications
- Compounds derived from the synthesis of naphthalene-based structures, including "2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole", were evaluated for anticancer activity. One compound showed notable activity against breast cancer cell lines, indicating potential applications in cancer therapy (Salahuddin et al., 2014).
- A Bis[(Z)-N-(naphthalene-1-yl methylene) aceto hydrazide] Mn(II) complex exhibited excellent anti-tumor activity against human chronic myeloid leukemia (K562) and human T lymphocyte carcinoma (Jurkat) cells (Ghammamy, 2012).
Organic Light Emitting Diodes (OLEDs) and Photophysical Characterization
- Organotin compounds derived from Schiff bases, including those related to the structure of interest, have been synthesized and characterized for their application in organic light emitting diodes (OLEDs), demonstrating their potential in electronic and photonic devices (García-López et al., 2014).
Antimicrobial Activities
- Hydrazone ligands derived from 2-(phenylamino)acetohydrazide, including those with structural similarities to the compound of interest, and their metal complexes were synthesized and characterized. These compounds exhibited higher antifungal and antibacterial inhibitory effects than parent ligands, indicating potential applications in combating microbial infections (El-saied et al., 2011).
特性
IUPAC Name |
2-naphthalen-1-yl-N-[(Z)-(2-nitrophenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c23-19(12-15-9-5-8-14-6-1-3-10-17(14)15)21-20-13-16-7-2-4-11-18(16)22(24)25/h1-11,13H,12H2,(H,21,23)/b20-13- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZZFAQFTCCRJB-MOSHPQCFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C\C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(naphthalen-1-yl)-N'-(2-nitrobenzylidene)acetohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2507605.png)
![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2507606.png)
![Ethyl 3-(1-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate](/img/structure/B2507608.png)



![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]oxyacetate](/img/structure/B2507618.png)
![ethyl 4-(4,6-dioxo-2,3-diphenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B2507619.png)


![methyl N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycinate](/img/structure/B2507622.png)
![3-(1-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2507624.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-phenoxybenzamide](/img/structure/B2507627.png)
